molecular formula C13H19ClN2O3 B3376382 1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride CAS No. 119049-62-6

1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride

Cat. No. B3376382
CAS RN: 119049-62-6
M. Wt: 286.75 g/mol
InChI Key: XHLQLNHOTLGZAE-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride is a chemical compound with the CAS Number: 119049-62-6 . It has a molecular weight of 286.76 and its IUPAC name is 1-(3,5-dimethoxybenzoyl)piperazine hydrochloride .


Molecular Structure Analysis

The InChI code for 1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride is 1S/C13H18N2O3.ClH/c1-17-11-7-10(8-12(9-11)18-2)13(16)15-5-3-14-4-6-15;/h7-9,14H,3-6H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride is a powder that is stored at room temperature . It has a molecular formula of C13H19ClN2O3 .

Scientific Research Applications

Synthesis and Characterization

Compounds similar to 1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride have been synthesized for potential pharmacological applications. For instance, new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates were designed and synthesized as dual antihypertensive agents. These compounds were prepared as free bases and subsequently transformed into hydrochloride salts. Solid-state analytical techniques like 13C-CP/MAS and 15N-CP/MAS NMR and IR spectroscopy were employed to determine the protonation positions within the piperazine ring of the hydrochloride salts (Marvanová et al., 2016).

Pharmacological Applications

Piperazine derivatives have been extensively studied for their pharmacological properties. For example, novel 1,4-disubstituted piperazines were synthesized and evaluated for their antibacterial activities. Such derivatives have shown potential as antagonist-based HIV-1 entry inhibitors and therapeutics against Alzheimer’s disease due to their interactions with various biological targets (Shroff et al., 2022).

Biological Activity

Terazosin hydrochloride, a derivative of piperazine, exhibits antibacterial activity. Synthesis and characterization of Terazosin derivatives, including 1-(4-amino-6,7-dimethoxy-quinazoline-2-yl)-4-formyl-piperazine, have shown potential for treating various bacterial infections. These derivatives demonstrated significant inhibition zones against various bacterial strains in antibacterial activity assays (Kumar et al., 2021).

Quality Control in Pharmaceuticals

Derivatives of piperazine, such as 1-(2,3-dichlorophenyl)piperazine, are important pharmaceutical intermediates. Their synthesis involves multiple steps, including alkylation, acidulation, and hydrolysis. Such compounds are essential for the quality control of alpha1-adrenoceptor blockers like Terazosin hydrochloride, used in hypertension and benign prostatic hyperplasia treatments (Quan, 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(3,5-dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-17-11-7-10(8-12(9-11)18-2)13(16)15-5-3-14-4-6-15;/h7-9,14H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLQLNHOTLGZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCNCC2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride

CAS RN

119049-62-6
Record name Methanone, (3,5-dimethoxyphenyl)-1-piperazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119049-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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